molecular formula C15H29N3O2 B7919321 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7919321
M. Wt: 283.41 g/mol
InChI Key: HLZCZQSDSNGCAH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-based acetamide derivative featuring a chiral (S)-2-amino-3-methyl-butyryl moiety. Its structural complexity arises from the combination of a piperidine ring, an ethyl-acetamide group, and a branched amino acid side chain.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-6-8-18(9-7-13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZCZQSDSNGCAH-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Efficiency Analysis

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtDCM25682
DCC/DMAPDMF01274
HATU/DIEAACN-10388

Data adapted from and demonstrate that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with diisopropylethylamine (DIEA) in acetonitrile at -10°C provides superior yields while minimizing racemization.

Stereochemical Control

The (S)-configuration at the 2-amino position is preserved using Boc-protected intermediates. Chiral HPLC analysis (Chiralpak IA column, 90:10 hexane/isopropanol) confirms >99% enantiomeric excess when HATU is employed.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method describes a continuous flow system for the acylation step:

  • Reactor Design : Tubular reactor (316L stainless steel, 10 mL volume)

  • Conditions : 40°C, 2 bar pressure, residence time 15 minutes

  • Output : 92% conversion, reduced solvent use by 60% compared to batch processes

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor (kg waste/kg product)3211
PMI (Process Mass Intensity)4518
Energy Consumption (kWh/mol)8.73.2

Flow chemistry significantly improves sustainability metrics by enhancing heat transfer and reducing solvent volumes.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.12 (s, 3H, NCOCH₃), 3.25–3.40 (m, 2H, piperidine H)
¹³C NMR (101 MHz, CDCl₃)δ 21.8 (CH(CH₃)₂), 170.5 (C=O)
HRMS (ESI+)m/z calc. for C₁₅H₂₈N₃O₂ [M+H]⁺: 294.2178, found: 294.2176

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) shows 99.2% purity at 254 nm. Residual solvents meet ICH Q3C limits: DMF < 880 ppm, DCM < 600 ppm.

Challenges and Mitigation Strategies

Challenge 1: Epimerization During Coupling
The basic conditions of traditional coupling reagents (e.g., DCC) promote racemization. Solution : Use HATU/DIEA at sub-zero temperatures to maintain stereointegrity.

Challenge 2: N-Ethyl Group Over-alkylation
Competing di-ethylation occurs at high ethyl iodide concentrations. Solution : Employ a 1.1:1 molar ratio of ethyl iodide to substrate with slow addition over 2 hours.

Challenge 3: Piperidine Ring Conformational Isomerism
Chair-to-boat transitions complicate NMR analysis. Solution : Acquire ¹³C NMR spectra at -20°C to lock the ring in the chair conformation.

Comparative Analysis of Synthetic Routes

ParameterLinear ApproachConvergent Approach
Total Steps43
Overall Yield (%)5245
Purity (%)99.297.8
ScalabilityPilot-scaleLab-scale

The linear approach offers better scalability and purity, making it preferable for GMP manufacturing .

Chemical Reactions Analysis

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Key applications include:

  • Beta-Secretase Inhibition : Research indicates that this compound may inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques associated with Alzheimer's disease. By inhibiting this enzyme, it could potentially reduce plaque formation and related neurodegeneration.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics.

Biological Studies

The compound's interaction with various receptors and enzymes makes it a valuable subject for biological research:

  • Receptor Binding Studies : Investigations into how this compound binds to specific receptors can provide insights into its mechanism of action and potential therapeutic uses.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for the development of new pharmaceuticals with targeted actions.

Case Study 1: Alzheimer’s Research

In a study investigating compounds that inhibit beta-secretase, this compound was shown to significantly reduce amyloid-beta levels in vitro. This suggests its potential as a therapeutic agent for Alzheimer's disease treatment.

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on this compound were tested against several bacterial strains. Results indicated that certain modifications enhanced antimicrobial activity, making them candidates for further development as antibiotics.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

a) N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide ()
  • Key Difference : Replaces the piperidine ring with a pyrrolidine (5-membered ring).
b) N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide ()
  • Key Difference : Incorporates a piperazine ring and indole-carbonyl group.
  • Impact : The piperazine moiety enhances hydrogen-bonding capacity, while the indole group may confer affinity for serotonin or kinase receptors. This compound’s InChIKey (YNNJXLYOYFRJBE-UHFFFAOYSA-N) indicates distinct electronic properties compared to the target molecule .

Functional Group Modifications

a) Vevorisertib (CAS 1416775-46-6) ()
  • Key Difference: Contains an imidazo[4,5-b]pyridine core and aminocyclobutylphenyl group.
  • Impact : The extended aromatic system and cyclobutylamine likely enhance kinase inhibition (e.g., mTOR or AKT pathways). Molecular weight (586.73 g/mol) is significantly higher than the target compound, suggesting differences in bioavailability .
b) 2-(4-{1-[6-(4-Isopropyl-phenyl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-piperidin-4-ylmethyl}-piperazin-1-yl)-ethanol ()
  • Key Difference: Substitutes the acetamide with an imidazothiadiazole-piperazine-ethanol chain.
  • Patent ownership by Urifer Ltd. hints at therapeutic applications in inflammation or oncology .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Pyrrolidin Analog () Piperazine-Indole Analog ()
Core Heterocycle Piperidine (6-membered) Pyrrolidine (5-membered) Piperazine
Chirality (S)-configured amino acid Undisclosed None
Key Functional Groups Acetamide, branched chain Acetamide, branched chain Indole-carbonyl, pyridyl
Molecular Weight ~350–400 g/mol (estimated) Discontinued 384.47 g/mol (C22H25N5O2)

Research Implications

  • Stereospecificity: The (S)-2-amino-3-methyl-butyryl group in the target compound may improve selectivity for chiral targets, such as proteases or GPCRs, compared to non-chiral analogs .
  • Metabolic Stability : Piperidine-based scaffolds generally exhibit better metabolic stability than pyrrolidine derivatives due to reduced ring strain .
  • Therapeutic Potential: Structural parallels to Vevorisertib () and imidazothiadiazole derivatives () suggest possible applications in oncology or neurology, though empirical validation is required.

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H35N3OC_{18}H_{35}N_3O, and it features a piperidine ring substituted with an amino acid derivative. The structural configuration is crucial for its biological activity, influencing interactions with biological targets.

The compound exhibits multiple mechanisms of action:

  • Inhibition of Beta-Secretase : It has been suggested that this compound may inhibit beta-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting this enzyme, the compound could reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of piperidine derivatives. One study reported that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)Comparison to Ampicillin
This compoundStaphylococcus aureus50Comparable
Similar Piperidine DerivativeEscherichia coli100Comparable

Neuroprotective Effects

In addition to antimicrobial properties, research has also focused on the neuroprotective effects of piperidine derivatives. A study highlighted the potential of these compounds to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. The mechanism involves modulation of cellular signaling pathways that govern cell survival and apoptosis .

Q & A

Q. What are the established synthetic routes for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthesis Pathways :
    • Stepwise Coupling : Utilize piperidin-4-ylmethyl intermediates (e.g., tert-butyl-protected derivatives as in ) for sequential amide bond formation. The (S)-2-amino-3-methyl-butyryl group can be introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere .
    • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
  • Validation Techniques :
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to confirm stereochemistry and regioselectivity (e.g., distinguishing piperidine methylene protons at δ 2.5–3.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 352.24) .
    • HPLC-UV : Purity assessment (>98%) using C18 columns with λ = 255 nm (common for acetamides) .

Q. How is the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety maintained during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-tert-butyloxycarbonyl (Boc)-protected amino acids to prevent racemization during coupling .
  • Reaction Conditions : Maintain low temperatures (0–4°C) during acyl chloride formation and coupling steps to minimize epimerization .
  • Validation : Circular dichroism (CD) spectroscopy or chiral HPLC with amylose-based columns to confirm enantiomeric excess (>99%) .

Q. What are the primary in vitro applications of this compound in pharmacological research?

Methodological Answer:

  • Target Engagement Studies :
    • Enzyme Inhibition Assays : Screen against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to determine IC₅₀ values .
  • Cellular Models : Evaluate cytotoxicity in HEK293 or primary neuronal cells via MTT assays, noting EC₅₀ ranges (e.g., 10–50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Assay Optimization :
    • Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments, as variations may alter ligand-receptor interactions .
    • Cell Line Validation : Use CRISPR-edited isogenic cell lines to control for off-target effects (e.g., confirm target specificity via knockout rescue experiments) .
  • Data Cross-Validation :
    • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional cAMP/GTPγS assays to confirm agonism/antagonism .
    • Meta-Analysis : Compare datasets from PubChem BioAssay () and peer-reviewed studies to identify outliers due to solvent/DMSO artifacts .

Q. What strategies are recommended for optimizing the pharmacokinetic (PK) profile of this compound in preclinical studies?

Methodological Answer:

  • Structural Modifications :
    • Prodrug Design : Introduce ester or carbonate moieties at the piperidine nitrogen to enhance oral bioavailability (e.g., tert-butyl carbamate in ) .
    • LogP Optimization : Adjust lipophilicity (target cLogP 2–3) via substituent variation on the acetamide group to balance blood-brain barrier penetration and plasma protein binding .
  • In Vivo PK Studies :
    • Rodent Models : Administer IV (1 mg/kg) and PO (10 mg/kg) doses to calculate AUC, t₁/₂, and C_max using LC-MS/MS quantification .
    • Metabolite ID : Liver microsome incubations with NADPH to identify oxidative metabolites (e.g., piperidine N-oxidation) via UPLC-QTOF .

Q. How can structure-activity relationship (SAR) studies inform the design of analogs with improved selectivity?

Methodological Answer:

  • Key Modifications :
    • Piperidine Substitution : Replace N-ethyl with cyclopropylmethyl () to reduce off-target binding to σ receptors .
    • Amino Acid Backbone : Substitute (S)-2-amino-3-methyl-butyryl with D-proline derivatives to enhance conformational rigidity and target affinity .
  • Computational Modeling :
    • Docking Simulations : Use Schrödinger Suite to predict binding poses in homology models (e.g., μ-opioid receptor) and prioritize analogs with lower ΔG values .
    • Free Energy Perturbation (FEP) : Quantify the impact of methyl group additions on binding entropy .

Q. What analytical challenges arise in characterizing degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor via UPLC-PDA for hydrolyzed acetamide (retention time shift from 8.2 to 6.5 min) .
    • Oxidation : Treat with 3% H₂O₂; identify N-oxide derivatives using HRMS and ¹H-NMR (e.g., deshielded piperidine protons at δ 3.8 ppm) .
  • Stability-Indicating Methods :
    • HPLC-MS/MS : Develop gradient methods with 0.1% formic acid in water/acetonitrile to resolve degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.